4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine
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Overview
Description
4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-D]pyrimidine core with a chloro substituent at the 4-position and a methoxyphenyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with 2-methoxyphenylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMSO or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets involved in various diseases.
Chemical Biology: It serves as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: A precursor in the synthesis of the target compound.
Thiazolopyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
1,3,5-Trisubstituted-1H-pyrazoles: These compounds have a similar pyrazole ring and are known for their fluorescence properties and biological activities.
Uniqueness
4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxyphenyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H9ClN4O |
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Molecular Weight |
260.68 g/mol |
IUPAC Name |
4-chloro-1-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4O/c1-18-10-5-3-2-4-9(10)17-12-8(6-16-17)11(13)14-7-15-12/h2-7H,1H3 |
InChI Key |
BMTONOBXUHOYCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
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